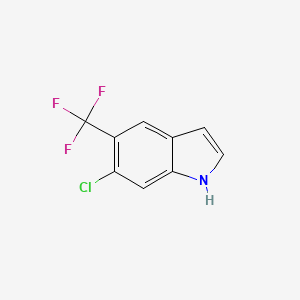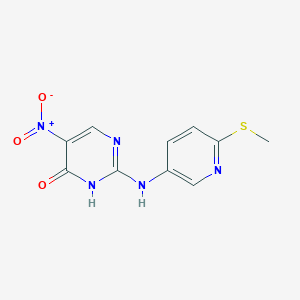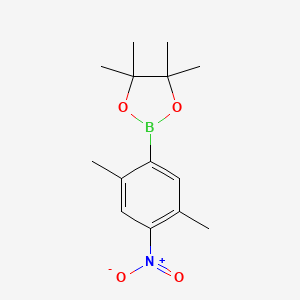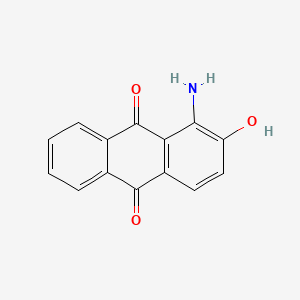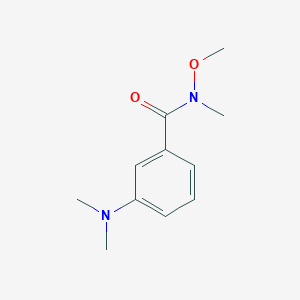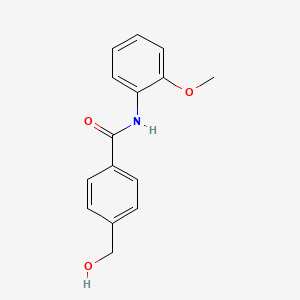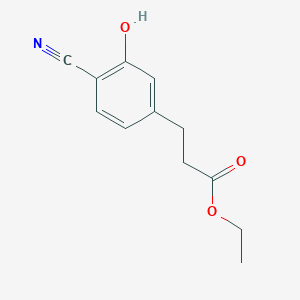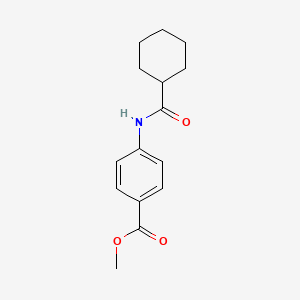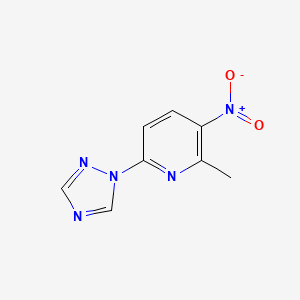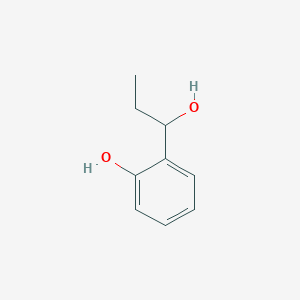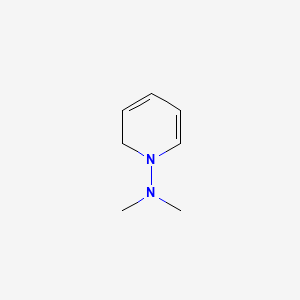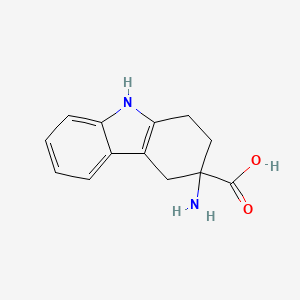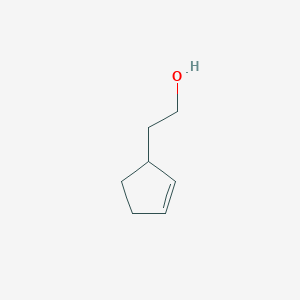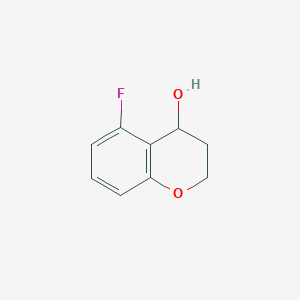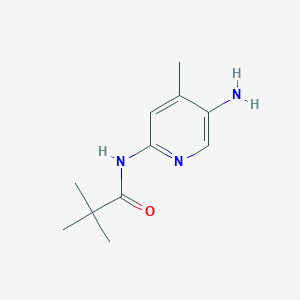
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of aminopyridines Aminopyridines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide typically involves the acylation of 5-amino-4-methyl-2-aminopyridine with trimethylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the trimethylacetyl group.
4-Aminopyridine: Known for its use in treating neurological disorders but differs in its substitution pattern.
5-Amino-2-methylpyridine: Another related compound with different substitution.
Uniqueness
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the trimethylacetyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H17N3O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15) |
InChIキー |
VFZBXBQHJPEYGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1N)NC(=O)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
